molecular formula C23H22F2N4O3S B10865245 1-Ethyl-6-fluoro-7-{4-[(4-fluorophenyl)carbamothioyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-Ethyl-6-fluoro-7-{4-[(4-fluorophenyl)carbamothioyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B10865245
M. Wt: 472.5 g/mol
InChI Key: HOQLOTFVFOXFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ETHYL-6-FLUORO-7-{4-[(4-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a synthetic compound belonging to the quinolone class of antibiotics. It is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This compound is structurally related to norfloxacin, a well-known fluoroquinolone antibiotic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-6-FLUORO-7-{4-[(4-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves multiple steps:

    Starting Material: The synthesis begins with the preparation of 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

    Piperazine Derivative Formation: The piperazine ring is introduced by reacting the starting material with piperazine under controlled conditions.

    Thioamide Formation: The thioamide group is introduced by reacting the piperazine derivative with 4-fluoroaniline and carbon disulfide.

    Final Product: The final product is obtained through purification and crystallization processes.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-6-FLUORO-7-{4-[(4-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-ETHYL-6-FLUORO-7-{4-[(4-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ETHYL-6-FLUORO-7-{4-[(4-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ETHYL-6-FLUORO-7-{4-[(4-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is unique due to its specific structural modifications, which enhance its antibacterial activity and spectrum. The presence of the thioamide group and the specific substitution pattern on the quinoline ring contribute to its distinct properties .

Properties

Molecular Formula

C23H22F2N4O3S

Molecular Weight

472.5 g/mol

IUPAC Name

1-ethyl-6-fluoro-7-[4-[(4-fluorophenyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C23H22F2N4O3S/c1-2-27-13-17(22(31)32)21(30)16-11-18(25)20(12-19(16)27)28-7-9-29(10-8-28)23(33)26-15-5-3-14(24)4-6-15/h3-6,11-13H,2,7-10H2,1H3,(H,26,33)(H,31,32)

InChI Key

HOQLOTFVFOXFJC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=C(C=C4)F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.